4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid
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Overview
Description
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is a chemical compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is also known by its IUPAC name, 4-(2-propynyl)tetrahydro-2H-pyran-4-carboxylic acid . This compound features a tetrahydropyran ring substituted with a propynyl group and a carboxylic acid group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid typically involves the reaction of tetrahydropyran derivatives with propargyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction . The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride).
Scientific Research Applications
4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the synthesis of bioactive molecules that may have potential therapeutic applications.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid is not well-documented. its chemical structure suggests that it may interact with various molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the propynyl group can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar compounds to 4-(Prop-2-yn-1-yl)oxane-4-carboxylic acid include:
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: This compound contains a benzophenone moiety and is used in chemical probe synthesis.
4-Oxo-4-(2-propyn-1-yloxy)butanoic acid: This compound features a similar propynyl group and is used in various chemical reactions.
The uniqueness of this compound lies in its tetrahydropyran ring structure, which differentiates it from other compounds with similar functional groups.
Properties
IUPAC Name |
4-prop-2-ynyloxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-3-9(8(10)11)4-6-12-7-5-9/h1H,3-7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSBZRZMHXIJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCOCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506435-40-0 |
Source
|
Record name | 4-(prop-2-yn-1-yl)oxane-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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